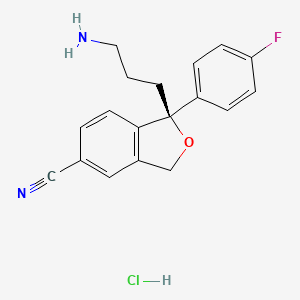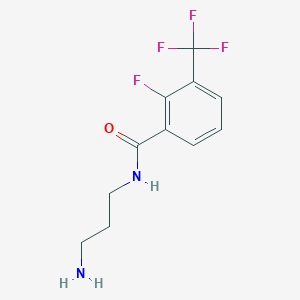
2'-Bromo-5'-fluoro-2-hydroxyacetophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Bromo-5’-fluoro-2-hydroxyacetophenone is a chemical compound with the molecular formula C8H6BrFO2 and a molecular weight of 233.03 g/mol . It is known for its unique structure, which includes bromine, fluorine, and hydroxyl functional groups attached to an acetophenone backbone. This compound is used in various scientific research applications due to its reactivity and functional versatility.
Métodos De Preparación
The synthesis of 2’-Bromo-5’-fluoro-2-hydroxyacetophenone can be achieved through several methods. One common synthetic route involves the bromination of 2-hydroxyacetophenone in the presence of bromine and a suitable solvent like chloroform . The reaction is typically carried out under reflux conditions to ensure complete bromination. Another method involves the Fries rearrangement of phenyl bromoacetate with aluminum chloride at elevated temperatures (120-140°C) .
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
2’-Bromo-5’-fluoro-2-hydroxyacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group in the acetophenone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents used in these reactions include bromine, aluminum chloride, potassium permanganate, and sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2’-Bromo-5’-fluoro-2-hydroxyacetophenone is utilized in various scientific research fields:
Mecanismo De Acción
The mechanism of action of 2’-Bromo-5’-fluoro-2-hydroxyacetophenone involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
2’-Bromo-5’-fluoro-2-hydroxyacetophenone can be compared with other similar compounds, such as:
2-Bromo-4’-hydroxyacetophenone: Lacks the fluorine atom, which may affect its reactivity and biological activity.
2-Bromo-5’-chloroacetophenone: Contains a chlorine atom instead of fluorine, leading to different chemical properties and applications.
2-Bromo-3’-hydroxyacetophenone: The position of the hydroxyl group is different, which can influence its reactivity and interaction with biological targets.
The presence of both bromine and fluorine atoms in 2’-Bromo-5’-fluoro-2-hydroxyacetophenone makes it unique, providing a balance of reactivity and stability that is valuable in various research applications.
Conclusion
2’-Bromo-5’-fluoro-2-hydroxyacetophenone is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for researchers and industrial chemists alike.
Propiedades
Fórmula molecular |
C8H6BrFO2 |
|---|---|
Peso molecular |
233.03 g/mol |
Nombre IUPAC |
1-(2-bromo-5-fluorophenyl)-2-hydroxyethanone |
InChI |
InChI=1S/C8H6BrFO2/c9-7-2-1-5(10)3-6(7)8(12)4-11/h1-3,11H,4H2 |
Clave InChI |
RLUFYNCWIPGYGN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)C(=O)CO)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


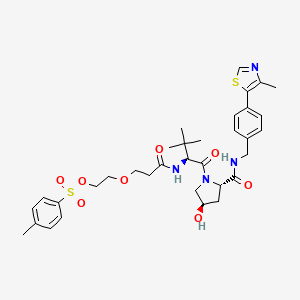
![3-(E)-Benzylidene-3,4,5,6-hexahydro-7-(trifluoromethyl)pyrido-[4,3-c]-isoxazole hydrochloride](/img/structure/B13723550.png)
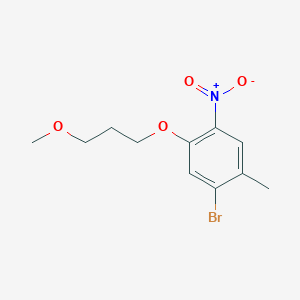
![2-Amino-N-[1-benzyl-3-(3-tert-butylcarbamoyl-octahydro-isoquinolin-2-yl)-2-hydropropyl]-succinamide](/img/structure/B13723556.png)
![2-[4-(2-Cyclohexyl-ethoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13723559.png)
![4-[3-(6-oxo-1H-purin-9-yl)propylamino]benzoic acid](/img/structure/B13723567.png)
![[6-Bromo-1-(2,2,2-trifluoro-ethyl)-1H-indol-4-yl]-methanol](/img/structure/B13723573.png)
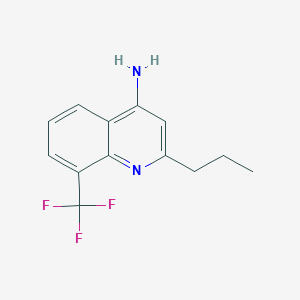
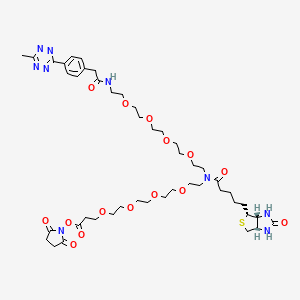
![2-Cyclopropanesulfonyl-2,7-diaza-spiro[3.5]nonane](/img/structure/B13723584.png)

![{[1-(2-Methoxyethyl)-1H-indol-5-yl]methyl}(propyl)amine](/img/structure/B13723607.png)
